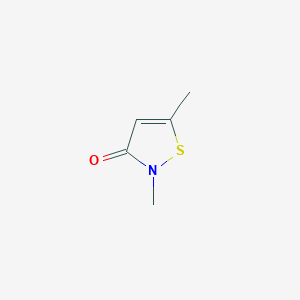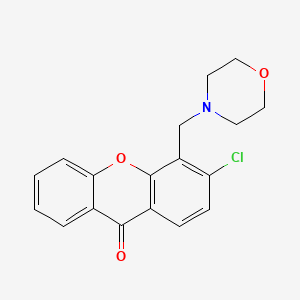![molecular formula C8H12O3 B14662373 methyl 2-[(1R)-2-oxocyclopentyl]acetate CAS No. 49826-05-3](/img/structure/B14662373.png)
methyl 2-[(1R)-2-oxocyclopentyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1R)-2-oxocyclopentyl]acetate is an organic compound with the molecular formula C8H12O3. It is a type of ester, which is a class of compounds commonly found in nature and widely used in various industrial applications. This compound is known for its unique structure, which includes a cyclopentyl ring with an oxo group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1R)-2-oxocyclopentyl]acetate typically involves the esterification of 2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-oxocyclopentanecarboxylic acid+methanolacid catalystmethyl 2-[(1R)-2-oxocyclopentyl]acetate+water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R)-2-oxocyclopentyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-oxocyclopentanecarboxylic acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-oxocyclopentanecarboxylic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(1R)-2-oxocyclopentyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(1R)-2-oxocyclopentyl]acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-[(1R)-2-oxocyclopentyl]acetate can be compared with other similar compounds, such as:
Methyl jasmonate: A related ester with a similar structure but different biological activities.
Methyl 2-oxocyclohexylacetate: Another ester with a cyclohexyl ring instead of a cyclopentyl ring, leading to different chemical properties.
Methyl 2-oxocyclopropylacetate: A smaller ring structure that results in different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
49826-05-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-[(1R)-2-oxocyclopentyl]acetate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-3-2-4-7(6)9/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
FCUFQALZTPBXTC-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCCC1=O |
Canonical SMILES |
COC(=O)CC1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



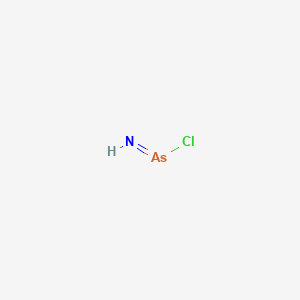

![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
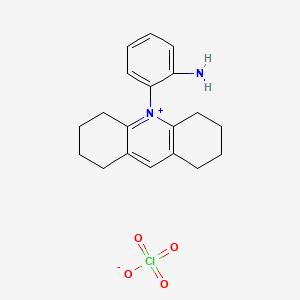
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
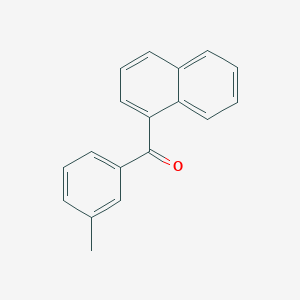
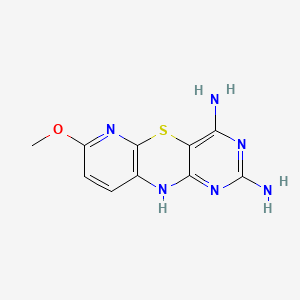
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)

